Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol It is characterized by the presence of a pyrrolidine ring attached to a tetrahydropyran ring, with a methyl ester group at the carboxylate position
Mechanism of Action
The biological activity of pyrrolidine derivatives can vary widely depending on their structure and the nature of any substituent groups. They may interact with a variety of biological targets, including enzymes, receptors, and ion channels, leading to diverse physiological effects .
The pharmacokinetics of pyrrolidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
The molecular and cellular effects of a pyrrolidine derivative like “Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate” would depend on its specific biological targets and the nature of its interaction with these targets .
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Preparation Methods
The synthesis of Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydropyran moiety.
Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to form the methyl ester.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to accommodate larger quantities.
Chemical Reactions Analysis
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl pyrrolidine-2-carboxylate: Lacks the tetrahydropyran ring, making it less complex and potentially less versatile in its applications.
Ethyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Pyrrolidine-2-carboxylic acid derivatives: These compounds have varying substituents at the carboxylate position, leading to differences in their chemical and biological properties.
Biological Activity
Methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with an oxan-4-yl substituent and a carboxylate ester functional group. The molecular formula is C11H17NO3 with a molecular weight of approximately 213.27 g/mol. This structure allows for various interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and ion channels. These interactions can lead to diverse physiological effects, including modulation of enzyme activity and receptor signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Receptor Modulation: It has potential as a modulator for various receptors, influencing physiological responses in the body.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Antiparasitic Potential: Similar compounds have shown efficacy against parasites such as Trypanosoma cruzi, indicating potential applications in treating diseases like Chagas disease .
- Neuroprotective Effects: Due to its structural similarity to other neuroactive compounds, it may exhibit protective effects on neuronal cells.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound and related compounds:
Properties
IUPAC Name |
methyl 1-(oxan-4-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-14-11(13)10-3-2-6-12(10)9-4-7-15-8-5-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYPFJAXWCAQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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